molecular formula C22H20BrNO4 B590204 Naphthol AS-BI butyrate CAS No. 137629-29-9

Naphthol AS-BI butyrate

Cat. No. B590204
CAS RN: 137629-29-9
M. Wt: 442.309
InChI Key: DBDQHBMAAMKNPC-UHFFFAOYSA-N
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Description

Naphthol AS-BI butyrate is a derivative of Naphthol AS, an organic compound with the formula C10H6(OH)C(O)NHC6H5 . It is the anilide of 3-hydroxy-2-carboxynaphthalene . Many analogous compounds are known, designated with a differing suffix . For example, in Naphthol AS-MX butyrate, the empirical formula is C23H23NO3 .


Synthesis Analysis

2-Naphthol or β-naphthol is an important starting material that has drawn great attention in various organic transformations . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .


Molecular Structure Analysis

The molecular structure of Naphthol AS-BI butyrate is derived from Naphthol AS, which has the formula C10H6(OH)C(O)NHC6H5 . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .


Chemical Reactions Analysis

2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis owing to the presence of three available nucleophilic sites, i.e., C-1 position, phenolic oxygen and C-3 position (to a lesser extent) . This unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability and low cost makes it a fascinating candidate for organic chemists .


Physical And Chemical Properties Analysis

2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene with molecular formula C10H8O and melting point 122 °C, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . Naphthols are typically solid at room temperature, varying melting points depending on the specific isomer . They exhibit phenolic properties due to the hydroxyl group, making them reactive in various chemical reactions, including coupling and electrophilic aromatic substitution .

Scientific Research Applications

  • Cytologic Demonstration of β-Glucuronidase : Hayashi, Nakajima, and Fishman (1964) in the Journal of Histochemistry and Cytochemistry described the use of naphthol AS-BI glucuronide in cytochemical techniques for the in situ demonstration of β-glucuronidase (Hayashi, Nakajima, & Fishman, 1964).

  • Esterase Cytochemistry in Leukemias : Swirsky (1984) in the Journal of Clinical Pathology discussed the use of naphthol AS-D chloroacetate and α-naphthyl butyrate in esterase cytochemistry, important for the identification and classification of acute myeloid leukemias (Swirsky, 1984).

  • Synthesis of Photochromic Naphthopyrans : Aiken et al. (2015) in Dyes and Pigments presented the synthesis of novel naphthopyrans from naphthol, highlighting the chemical versatility of naphthol derivatives (Aiken, Gabbutt, Heron, & Kolla, 2015).

  • Pancreatic Carboxylesterase Activity Determination : Ga (1985) reported a method for determining pancreatic carboxyl esterase activity using 1-naphthyl butyrate in Clinical Chemistry and Laboratory Medicine (Ga, 1985).

  • Lymphocyte Discrimination by Esterase Cytochemistry : Higgy, Burns, and Hayhoe (2009) in Scandinavian Journal of Haematology described a technique demonstrating esterase activity in lymphocytes using α-naphthol butyrate (Higgy, Burns, & Hayhoe, 2009).

  • N-Acetyl-β-Glucosaminidase Demonstration : Hayashi (1965) in the Journal of Histochemistry and Cytochemistry demonstrated the use of the N-acetyl-β-glucosaminide of naphthol AS-BI as a substrate for N-acetyl-β-glucosaminidase (Hayashi, 1965).

  • Acid Phosphatase Study in Mouse Kidney : Maggi and Chng (2004) used naphthol AS/BI phosphate to study acid phosphatase in mouse kidneys in Histochemie (Maggi & Chng, 2004).

Safety and Hazards

Naphthol AS is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

The potential of 2-naphthol in multicomponent reactions is still being discovered . Thus, this review might trigger new ideas to use 2-naphthol as a building block for future research in heterocyclic chemistry .

properties

IUPAC Name

[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO4/c1-3-6-21(25)28-20-13-14-9-10-16(23)11-15(14)12-17(20)22(26)24-18-7-4-5-8-19(18)27-2/h4-5,7-13H,3,6H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDQHBMAAMKNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(C=C2C=C(C=CC2=C1)Br)C(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthol AS-BI butyrate

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